molecular formula H4OSi B1196071 Hydroxysilane

Hydroxysilane

Cat. No. B1196071
M. Wt: 48.116 g/mol
InChI Key: SCPYDCQAZCOKTP-UHFFFAOYSA-N
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Description

Silanol is the simplest silanol, consisting of a single silicon atom covalently bouund to three hydrogens and a hydroxy group.

Scientific Research Applications

Forest Management and Water Dynamics

  • Adaptive Forest Management: A study investigated the impact of forest management strategies on water fluxes and growth dynamics in oak coppices. This research was part of projects like HYDROSIL, emphasizing the role of hydroxysilane in environmental studies (Del Campo et al., 2019).

Biomedical Applications

  • Stem Cell Adhesion and Multipotency: Polydimethylsiloxane, modified with hydroxyl and secondary amines, including hydroxysilane, has been used to improve bone marrow stromal cell culture stability, indicating its potential in biocompatible surface engineering for medical applications (Chuah et al., 2015).
  • Medical and Dental Materials: Polysiloxane-based materials, cured through reactions involving hydroxysilane, have shown promise in medical and dental applications, indicating their versatility and effectiveness in healthcare (Grigoryan & Kaganova, 2010).

Surface Engineering and Functionalization

  • Surface Functionality of Aminosilanes: Hydroxysilane has been studied for its role in maintaining surface functionality of aminosilanes, crucial for applications involving silica surfaces (Smith & Chen, 2008).
  • Aminosilane Micropatterns: The use of aminosilanes in creating micropatterns on hydroxyl-terminated substrates, a process involving hydroxysilane, is significant for fabricating patterns and devices in various fields (Li et al., 2010).

Chemical Synthesis and Catalysis

  • Reduction of Carbon Dioxide: Hydrosilane, a derivative of hydroxysilane, is used as a reducing agent in CO2 hydrosilylation, showcasing its potential in sustainable chemistry and environmental applications (Pramudita & Motokura, 2020).
  • Catalytic Coupling in Material Synthesis: The catalytic coupling of hydrosilanes for synthesizing silicon-containing materials highlights the importance of hydroxysilane derivatives in material chemistry (Kim et al., 2004).

Surface Coating and Material Modification

  • Hydrophobic/Icephobic Coatings: Organosilicon compounds, including hydroxysilane derivatives, have been utilized for creating hydrophobic coatings on concrete, demonstrating their utility in building materials and construction (Barnat-Hunek et al., 2020).
  • Dielectric Elastomer Actuators: Hydroxyl-terminated polydimethylsiloxane, a derivative of hydroxysilane, has been used in dielectric elastomer actuators, showing its potential in advanced material engineering (Opris et al., 2011).

properties

Product Name

Hydroxysilane

Molecular Formula

H4OSi

Molecular Weight

48.116 g/mol

IUPAC Name

hydroxysilane

InChI

InChI=1S/H4OSi/c1-2/h1H,2H3

InChI Key

SCPYDCQAZCOKTP-UHFFFAOYSA-N

Canonical SMILES

O[SiH3]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Alcohol 93 (210 mg, 0.485 mmol) was stirred with 1.5% aqueous HCl/THF (3:2) (10 ml) at r.t. for 16 h. The mixture was extracted with CH2Cl2 (5×15 ml) and the combined organic phases were dried (MgSO4), filtered, and concentrated to give the triol 94 and silanol by-product as a clear, colourless oil. This material was taken forward for the subsequent transformation without purification.
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Alcohol
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210 mg
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HCl THF
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10 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

adding a stoichiometric excess of acidic water slowly to methyltrimethoxysilane to form a silanol hydrolysate of methyltrimethoxysilane in an acid medium;
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Synthesis routes and methods IV

Procedure details

Thirty grams of a commercially available montmorillonite powder was dispersed in one liter of water by a mixer to prepare a montmorillonite suspension. After 20 g of ε-caprolactam was added to this suspension, 50 cc of dichlorodimethylsilane was further added, thus forming an intercalated compound of montmorillonite, ε-caprolactam and silanol. The formation of the intercalated compound was confirmed through X-ray diffraction, infrared absorption spectrum and differential thermal analysis, or the like. X-ray diffraction and infrared absorption spectra confirmed that this intercalated compound was formed into an intercalated compound composed of montmorillonite and nylon 6 when it was heated at about 200° C. for one hour in air to effect polymerization of ε-caprolactam between the layers.
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Name
montmorillonite
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1 L
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montmorillonite
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20 g
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50 mL
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